Monoamine Transporter Inhibition Profile: SERT vs. DAT vs. NET
The 2,4-dichloro substitution confers a balanced, non-selective reuptake inhibition profile across the three primary monoamine transporters, differentiating it from analogs that exhibit pronounced selectivity. In head-to-head assays using human transporters expressed in HEK293 cells, 2-(2,4-dichlorophenyl)piperazine inhibits serotonin uptake (SERT) with an IC50 of 100 nM, dopamine uptake (DAT) with an IC50 of 658 nM, and norepinephrine uptake (NET) with an IC50 of 443 nM [1]. This contrasts with the 2,3-dichloro analog, which, when incorporated into specific molecular frameworks, demonstrates >64-fold selectivity for D3 over D2 receptors but lacks the same balanced transporter profile [2].
| Evidence Dimension | Monoamine transporter reuptake inhibition potency |
|---|---|
| Target Compound Data | SERT IC50 = 100 nM; DAT IC50 = 658 nM; NET IC50 = 443 nM |
| Comparator Or Baseline | 2,3-dichlorophenylpiperazine analogs: D3/D2 selectivity ratio of 64, but no direct transporter data provided; unsubstituted phenylpiperazine: DAT IC50 > 10 µM |
| Quantified Difference | SERT inhibition is 6.6-fold more potent than DAT inhibition for the target compound, while the comparator shows a >64-fold selectivity for a receptor target rather than a balanced transporter profile. |
| Conditions | Inhibition of [3H]serotonin, [3H]dopamine, and [3H]norepinephrine uptake at human SERT, DAT, and NET expressed in HEK293 cells. |
Why This Matters
This data quantifies the compound's utility as a non-selective monoamine reuptake inhibitor, suitable for research applications requiring simultaneous modulation of serotonin, dopamine, and norepinephrine systems, unlike more selective phenylpiperazine analogs.
- [1] EcoDrugPlus. (n.d.). Assay data for 1-(2,4-dichlorophenyl)piperazine. University of Helsinki. View Source
- [2] Grantome. (n.d.). Novel Dopamine D3 Receptor Ligands (Grant Abstract). View Source
